8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate
Description
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate (CAS: 855774-21-9) is a bichromene derivative with the molecular formula C₂₁H₁₄O₇ and a molecular weight of 378.336 g/mol . Its structure comprises two fused chromene (benzopyran) moieties, with a methoxy group at position 8 and an acetyloxy (acetate) ester at position 7' (Figure 1). This compound is part of a broader class of coumarin-chromone hybrids, which are studied for their diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKCLJBAPNEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then esterified to form the corresponding acetate. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moieties to dihydrochromenones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase II or tyrosine kinase, which are involved in DNA replication and cell signaling, respectively .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s core bichromene scaffold is shared with several analogs, but variations in substituents significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Comparison of Bichromene Derivatives
Biological Activity
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate is a compound belonging to the coumarin family, known for its diverse biological activities. This compound features a unique dioxo-bichromene structure that enhances its potential pharmacological properties. Research indicates that compounds in this class exhibit a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The molecular formula for this compound is C24H20O8. The compound's structure includes:
- Methoxy Group : Contributes to solubility and potential interactions with biological targets.
- Dioxo Group : May participate in nucleophilic addition reactions, enhancing reactivity.
- Bichromene Moiety : Provides a scaffold that may influence biological activity.
Anti-inflammatory Activity
Studies have shown that coumarin derivatives can exhibit significant anti-inflammatory properties. For example, this compound has been reported to inhibit pro-inflammatory cytokines in vitro. The mechanism of action may involve the modulation of signaling pathways associated with inflammation.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. Preliminary data suggest that it can scavenge free radicals effectively, potentially due to the presence of the dioxo group which can stabilize radical species.
Antimicrobial Activity
Research indicates that coumarin derivatives possess antimicrobial properties. This compound has shown activity against certain bacterial strains in preliminary studies. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antimicrobial agents.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HCT116 (colon) | 10.5 | |
| A375 (melanoma) | 15.0 | |
| MCF7 (breast) | 12.0 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with potential applications in cancer therapy.
Case Studies
- Study on Cytotoxic Effects : A study conducted on HCT116 cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as an anticancer agent due to its ability to inhibit cell proliferation significantly.
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of approximately 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for preparing 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate, and what analytical methods validate its purity?
Methodological Answer:
- Synthesis: Multi-step organic reactions are typically employed, starting with functionalization of the chromenone core. For example, esterification of hydroxyl groups using acetic anhydride under reflux conditions with catalytic sulfuric acid is common, as seen in analogous chromenone derivatives .
- Validation: Purity is confirmed via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
Methodological Answer:
- Crystallization: Slow evaporation from a solvent mixture (e.g., ethanol/water) yields single crystals suitable for X-ray diffraction.
- Refinement: SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are standard tools. Hydrogen-bonding networks are analyzed using Mercury or PLATON .
Advanced Research Questions
Q. How can researchers reconcile contradictory reactivity data observed in derivatives with varying substituents (e.g., methoxy vs. trifluoromethyl groups)?
Methodological Answer:
- Electronic Effects: Use Density Functional Theory (DFT) to model electron distribution and predict reactivity. For instance, methoxy groups enhance electron density on the chromenone ring, while trifluoromethyl groups introduce steric and electronic hindrance .
- Experimental Validation: Compare reaction kinetics under controlled conditions (e.g., temperature, solvent polarity) using UV-Vis spectroscopy or HPLC-MS to track intermediate formation .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer:
- Process Optimization: Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, reflux time). For example, refluxing at 80°C with a 1.5:1 molar ratio of acetic anhydride to precursor reduces side-product formation in esterification .
- Byproduct Analysis: LC-MS and GC-MS identify impurities, while powder X-ray diffraction (PXRD) monitors crystallinity during scale-up .
Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties and solubility?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., intramolecular vs. intermolecular). For example, C=O···H-O interactions in the crystal lattice correlate with reduced solubility in non-polar solvents .
- Solubility Testing: Use dynamic light scattering (DLS) to measure aggregation in solvents like DMSO or ethanol, and correlate results with crystallographic data .
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., cyclooxygenase-2).
- Molecular Docking: Use AutoDock Vina to simulate binding poses, focusing on interactions between the chromenone core and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
